![molecular formula C21H16FN3O4S B2493091 3-(4-fluorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689753-23-9](/img/no-structure.png)

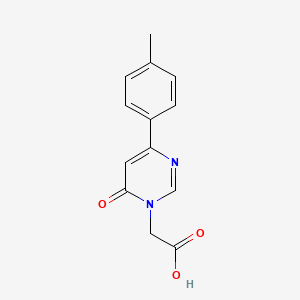

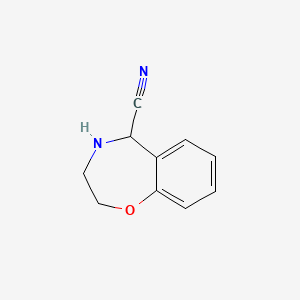

3-(4-fluorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

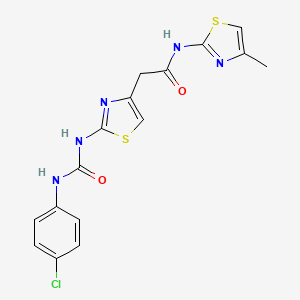

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multistep reactions starting from basic building blocks such as barbituric acid derivatives, with modifications introduced through various chemical reactions including condensation, nitration, and alkylation. For instance, the synthesis of similar compounds has been demonstrated through reactions involving amino-pyrimidine-dione derivatives with aldehydes and malononitrile in aqueous media, employing bases like diethyl amine, which proceed smoothly with high yield (Barakat et al., 2018). Such synthetic routes offer insights into the possible synthetic pathways that could be adapted for the target compound.

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized by X-ray crystallography, revealing features like flattened envelope conformations of the pyrimidine ring and specific dihedral angles between core rings which influence the compound's reactivity and interactions (Zhou et al., 2007). Additionally, the presence of nitro and fluoro substituents would impact the electron distribution and molecular geometry, affecting the compound's chemical behavior.

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidine derivatives undergo various chemical reactions including electrophilic substitution and cyclization. The functional groups such as nitro and methyl groups on the aromatic rings can undergo further transformations, offering routes for structural modifications and derivatization (Hirota et al., 1990). These reactions are crucial for tailoring the compound for specific applications or improving its physicochemical properties.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of nitrogen-containing heterocycles, including derivatives similar to 3-(4-fluorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, involves reactions with nitrogen heterocycles to produce corresponding N-(4-methoxy-3-nitrobenzyl) derivatives. This process demonstrates the compound's potential as a precursor for various nitrogen heterocycles, highlighting its importance in synthetic chemistry research (Harutyunyan, 2016).

Biological Activity

A new series of pyrimidine derivatives, structurally related to the compound of interest, have shown significant larvicidal activity against third instar larvae. This indicates the potential of such compounds in developing new pesticides or insecticides with specific biological activities (Gorle et al., 2016).

Anticancer Properties

N-substituted indole derivatives, including compounds similar to 3-(4-fluorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, have been synthesized and tested for their anticancer activity. These compounds exhibit potential as inhibitors of the topoisomerase-I enzyme, suggesting their use in cancer therapy (Kumar & Sharma, 2022).

Urease Inhibition

Synthesized derivatives of pyrido[1,2-a]pyrimidine, a similar framework, have shown varying degrees of urease inhibition activity. This suggests potential applications in treating diseases caused by urease-producing pathogens (Rauf et al., 2010).

Antibacterial Evaluation

Substituted thieno[2,3-d]pyrimidines have been synthesized and evaluated for their antibacterial properties, indicating the compound's utility in developing new antibacterial agents (More et al., 2013).

Future Directions

While specific future directions for “3-(4-fluorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” are not available, research in the field of pyrimidines is active and ongoing. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-fluorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 3-nitrobenzaldehyde with 3-acetyl-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with 4-fluorobenzoyl chloride to form the final product.", "Starting Materials": [ "3-nitrobenzaldehyde", "3-acetyl-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione", "sodium borohydride", "4-fluorobenzoyl chloride" ], "Reaction": [ "Step 1: Condensation of 3-nitrobenzaldehyde with 3-acetyl-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a base such as potassium carbonate to form the imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride to form the corresponding amine.", "Step 3: Reaction of the amine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product." ] } | |

CAS RN |

689753-23-9 |

Product Name |

3-(4-fluorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |

Molecular Formula |

C21H16FN3O4S |

Molecular Weight |

425.43 |

IUPAC Name |

3-(4-fluorophenyl)-5,6-dimethyl-1-[(3-nitrophenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H16FN3O4S/c1-12-13(2)30-20-18(12)19(26)24(16-8-6-15(22)7-9-16)21(27)23(20)11-14-4-3-5-17(10-14)25(28)29/h3-10H,11H2,1-2H3 |

InChI Key |

IQLLIFBQVJZTKI-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)F)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

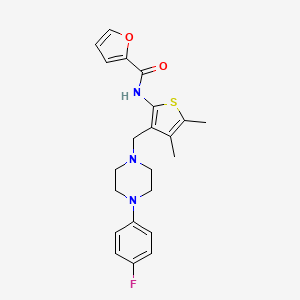

![2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-isobutyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide](/img/structure/B2493011.png)

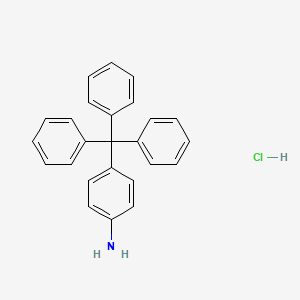

![5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methoxybenzamide](/img/structure/B2493021.png)

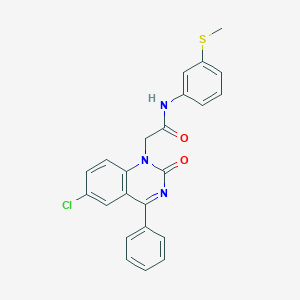

![2-Benzyl-6-(2,5-dimethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2493023.png)

![(1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene](/img/structure/B2493031.png)